N,N-dimethylethanimidamide

Descripción general

Descripción

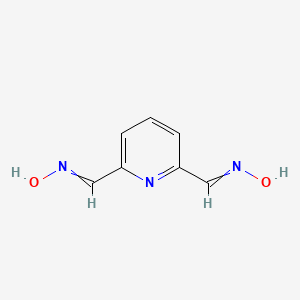

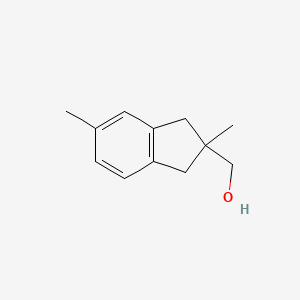

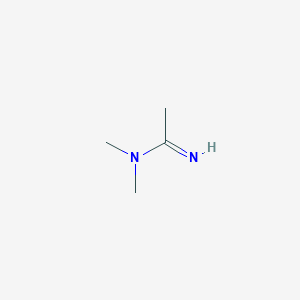

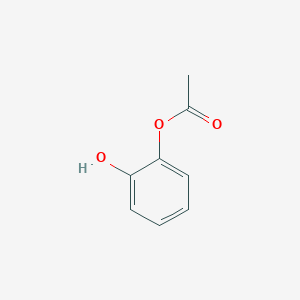

N,N-dimethylethanimidamide (DMEA) is a chemical compound that is widely used in scientific research for its various applications. It is a colorless liquid that is soluble in water and has a molecular weight of 103.14 g/mol. DMEA has been extensively studied for its biological and physiological effects, which have been found to be beneficial in various fields of research.

Aplicaciones Científicas De Investigación

Multipurpose Reagents in Synthesis

N,N-Dimethylformamide and N,N-dimethylacetamide are versatile reagents utilized in synthesizing various compounds. These substances contribute their hydrogen, carbon, nitrogen, and oxygen atoms in different experimental conditions to create a range of compounds. This has been highlighted in recent literature, demonstrating their broad utility in chemical synthesis (Le Bras & Muzart, 2018).

Liquid Chromatography and Mass Spectrometry

A study developed and validated a method using liquid chromatography-tandem mass spectrometry for quantifying N,N-dimethylacetamide in pediatric plasma. This method is essential for patients receiving busulfan, highlighting N,N-dimethylacetamide's role in pharmaceutical analysis and its relevance in clinical settings (Rosser et al., 2023).

Role in Pesticide Chemistry

N,N-dimethylacetamide's derivatives, like N,N-dimethylenamino ketones, are significant in pesticide chemistry. These derivatives have shown biological interest and provide access to new classes of biologically active compounds, indicating their importance in developing agricultural and pest control solutions (Gaber et al., 2017).

Neuropeptide Sequencing

The application of N,N-dimethylacetamide in neuropeptide sequencing is notable. N-terminal dimethyl labeling has been used for de novo sequencing of neuropeptides, demonstrating its utility in advanced biochemical and pharmacological research (Fu & Li, 2005).

Copper Catalyzed Aminations

N,N-dimethylethanolamine, a related compound, has been used as a solvent and ligand in copper-catalyzed aminations. This application is significant in synthesizing aminothiophenes, crucial intermediates in electronic and optoelectronic materials (Lu & Twieg, 2005).

Cellular Processes and Epigenetic Landscape

Dimethyl sulfoxide, a derivative, has shown significant effects on cellular processes and the epigenetic landscape. Its use in cryopreservation and in vitro assays has led to considerable alterations in gene expression, indicating its profound impact on cellular biology (Verheijen et al., 2019).

Mitochondrial Regulation and Type 2 Diabetes

N,N-dimethylbiguanide's role in mitochondrial regulation is crucial, especially in the context of treating type 2 diabetes. This compound has been shown to activate AMPK through the lysosomal pathway, demonstrating its therapeutic potential in metabolic diseases (Zhang et al., 2016).

Solvent Beyond Chemistry

N,N-Dimethylformamide's role extends beyond being just a solvent. It acts as a reagent, catalyst, and stabilizer in various chemical reactions, illustrating its multifaceted applications in organic chemistry (Heravi et al., 2018).

Dimethylbiguanide in Cellular Respiration

Dimethylbiguanide's indirect effect on cellular respiration, particularly on the respiratory chain complex I, is significant. This effect highlights its potential influence on cellular energy metabolism and its implications in pharmacology and toxicology (El-Mir et al., 2000).

Nitrification Inhibition in Agriculture

3,4-Dimethylpyrazole phosphate, a derivative, serves as a new nitrification inhibitor in agriculture. Its ability to reduce NO3– leaching and potential impact on N2O emission is crucial for sustainable agricultural practices (Zerulla et al., 2001).

Protic Ionic Liquids

N,N-dimethylethanolammonium based ionic liquids have been studied for their physicochemical properties. Their application in organic synthesis, gas absorption, and pharmaceutical uses are critical in understanding their nature and potential uses (Sharma et al., 2016).

Genotoxic Mechanism in Carcinogenesis

Trivalent dimethylated arsenic, a related compound, plays a role in inducing oxidative stress in nuclear bases, which may contribute to arsenic carcinogenesis. This demonstrates its significance in understanding the molecular mechanisms of cancer development (Yamanaka et al., 2003).

Propiedades

IUPAC Name |

N,N-dimethylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-4(5)6(2)3/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXRVGDTBDATMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423097 | |

| Record name | Ethanimidamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylethanimidamide | |

CAS RN |

2909-14-0 | |

| Record name | Ethanimidamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea](/img/structure/B3050763.png)

![4,8-Dioxatricyclo[5.1.0.03,5]octane](/img/structure/B3050765.png)